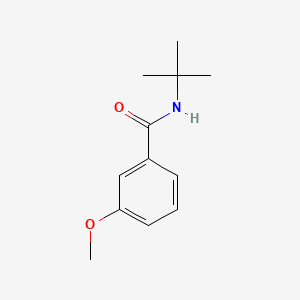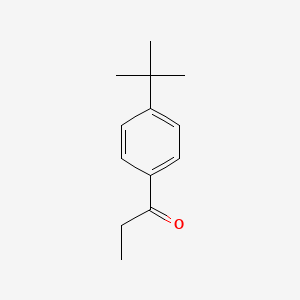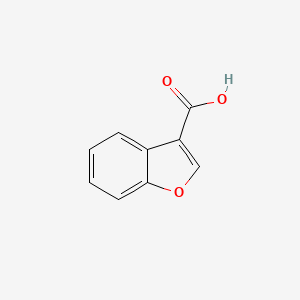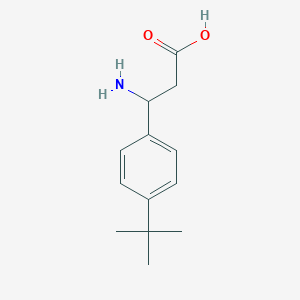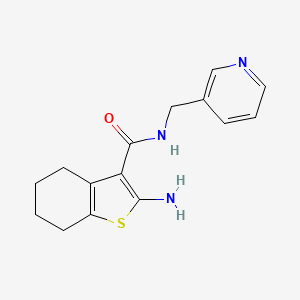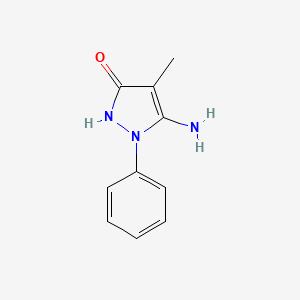
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a pyrazolone ring
Aplicaciones Científicas De Investigación
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, analgesic, and antipyretic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been shown to have a variety of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring. The general reaction conditions include:
Reagents: Phenylhydrazine, ethyl acetoacetate
Solvent: Ethanol or methanol
Catalyst: Acetic acid or sodium acetate
Temperature: Reflux conditions (approximately 80-100°C)
Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems and optimized reaction conditions ensures consistent product quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Nitro derivatives of the pyrazolone compound.
Reduction: Alcohol derivatives of the pyrazolone compound.
Substitution: Halogenated phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of various heterocyclic compounds with potential biological activities.
Uniqueness
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a methyl group, and a phenyl group on the pyrazolone ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUURCNSBVAESQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)




